3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester
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Overview
Description
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with significant interest in various fields of chemistry and pharmaceuticals. This compound is characterized by the presence of an iodo-substituted aromatic ring, a keto group, and an ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-2-methylbenzoic acid. This can be achieved through the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid.
Formation of 5-Iodo-2-methylbenzoyl Chloride: The 5-iodo-2-methylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Claisen Condensation: The acyl chloride is subjected to a Claisen condensation reaction with ethyl acetate in the presence of a strong base like sodium ethoxide to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), low temperatures.
Oxidation: Potassium permanganate, solvents (water, acetone), room temperature to mild heating.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester.
Oxidation: 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid.
Scientific Research Applications
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodo group can enhance its binding affinity to certain targets, while the keto and ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methylbenzoic acid: A precursor in the synthesis of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester.
3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester: A reduced form of the compound.
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: A structurally related compound with potential anticancer activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its iodo-substituted aromatic ring and keto-ester structure make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
ethyl 3-(5-iodo-2-methylphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXYGABKDADSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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